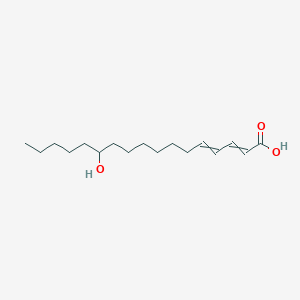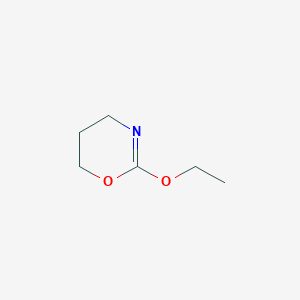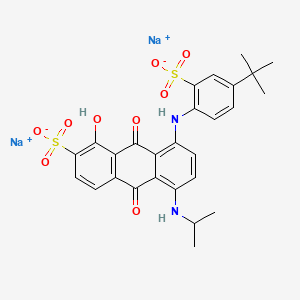
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is a heterocyclic compound that contains boron, nitrogen, and carbon atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole typically involves the reaction of triphenylborane with azides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various phenyl-substituted derivatives.
科学研究应用
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases that involve boron metabolism.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,5-Triphenylimidazole: A compound with a similar phenyl substitution pattern but different heterocyclic core.
3,4-Dihydro-2H-pyran: A structurally related compound with a different heterocyclic ring system.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is unique due to the presence of boron in its structure, which imparts distinct chemical reactivity and potential applications not found in similar compounds. Its ability to form stable complexes with biomolecules and its versatility in chemical reactions make it a valuable compound in various fields of research.
属性
CAS 编号 |
77091-62-4 |
|---|---|
分子式 |
C19H16BN3 |
分子量 |
297.2 g/mol |
IUPAC 名称 |
2,3,5-triphenyl-1H-1,2,4,3-triazaborole |
InChI |
InChI=1S/C19H16BN3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H,(H,21,22) |
InChI 键 |
GQMWGSMXQDZRKU-UHFFFAOYSA-N |
规范 SMILES |
B1(N=C(NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


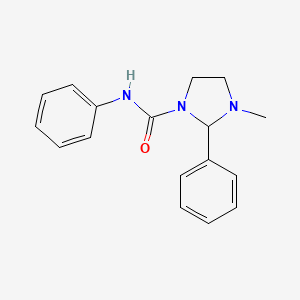
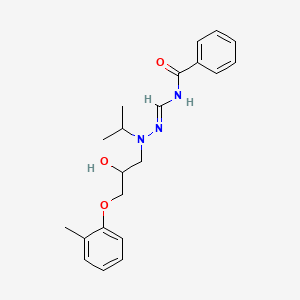
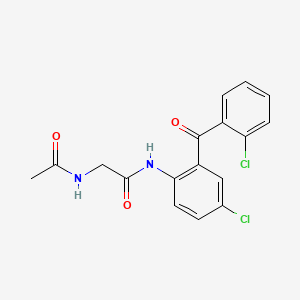
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
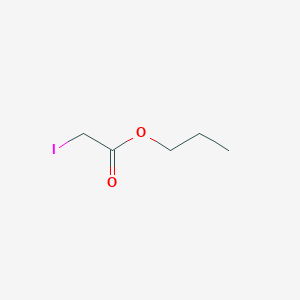

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
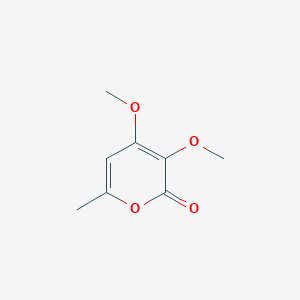

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
